

Application Notes and Protocols: Hexanitrostilbene (HNS) in Space and Aerospace Missions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **HEXANITROSTILBENE**

Cat. No.: **B7817115**

[Get Quote](#)

Authored for: Researchers, Scientists, and Aerospace Professionals

Introduction

Hexanitrostilbene (HNS), a heat-resistant high explosive, has become a critical energetic material for space and aerospace applications where reliability and stability under extreme conditions are paramount.^[1] Its high thermal stability, low sensitivity to impact and friction, and excellent performance characteristics make it suitable for a wide array of pyrotechnic devices used in launch vehicles, spacecraft, and satellite systems.^{[2][3]} This document provides detailed application notes, quantitative data, and experimental protocols for the use of HNS in these demanding environments.

HNS was notably used in the Apollo Program, including the seismic source generating mortar ammunition for the Apollo Lunar Active Seismic Experiments (ALSEP), demonstrating its reliability in extraterrestrial conditions.^{[4][5][6]} It has also been integral to the Space Shuttle program, particularly in the crew escape systems.^{[5][7]} Its applications extend to various pyrotechnic devices such as detonating cords, linear shaped charges, and booster cartridges.^[8]

Physicochemical and Explosive Properties of HNS

The consistent performance of HNS is rooted in its well-defined properties. The following table summarizes key quantitative data for two primary grades, HNS-I and HNS-II, which mainly differ in particle size and purity.[\[9\]](#)

Property	HNS-I	HNS-II	Unit	References
Chemical Formula	$C_{14}H_6N_6O_{12}$	$C_{14}H_6N_6O_{12}$	-	[4]
Molar Mass	450.23	450.23	g/mol	[4]
Appearance	Yellow crystalline powder	Yellow crystalline powder	-	[4]
Density	~1.70	~1.74	g/cm ³	[4]
Melting Point	316	318 - 321	°C	[4] [10]
Detonation Velocity	~7000	7000 - 7100	m/s	[4] [11]
Impact Sensitivity	Low	Low	-	[3]
Friction Sensitivity	Low	Low	-	[4]
Electrostatic Spark Sensitivity	Insensitive	Insensitive	-	[3]
Thermal Stability	Withstands temperatures up to 325°C	Withstands temperatures up to 325°C	°C	[3]

Key Applications in Aerospace and Space Missions

HNS is predominantly used in pyrotechnic devices that require high reliability and safety. Its applications are critical for various mission-success and crew-safety functions.

- Linear Separation Systems: HNS is used in flexible linear shaped charges (FLSC) and mild detonating fuse (MDF) for stage separation of launch vehicles, payload fairing jettison, and

deployment of solar arrays and antennas.[\[8\]](#)

- Crew Escape Systems: The Space Shuttle utilized HNS in its crew escape systems, highlighting its role in mission-critical safety hardware.[\[5\]](#)[\[7\]](#)
- Scientific Experiments: The Apollo Lunar Active Seismic Experiment (ALSEP) employed HNS in its mortar-launched grenades to generate seismic waves for studying the lunar subsurface.[\[4\]](#)[\[6\]](#)[\[12\]](#) The explosive charges were a blend of 90% HNS and 10% Teflon.[\[12\]](#)
- Ignition and Detonation Trains: Due to its reliable detonation transfer characteristics, HNS is used in explosive trains as a booster or in detonators.[\[8\]](#)

Experimental Protocols for Qualification and Characterization

The qualification of HNS for space and aerospace applications involves a rigorous suite of tests to ensure its stability, performance, and safety under simulated mission environments. The following are detailed protocols for key experiments.

Thermal Stability Assessment: Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition kinetics of HNS.

Methodology:

- Sample Preparation: A small sample of HNS (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
- Instrument Setup: A differential scanning calorimeter is calibrated using standard reference materials (e.g., indium).
- Experimental Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
- Data Acquisition: The heat flow to the sample is measured as a function of temperature. The resulting thermogram will show an endothermic peak corresponding to the melting point and

an exothermic peak corresponding to decomposition.

- Analysis: The onset temperature of decomposition and the peak decomposition temperature are determined from the DSC curve. These values are critical indicators of thermal stability. [10][13][14]

Vacuum Thermal Stability (VTS) Test

Objective: To assess the long-term stability of HNS under vacuum and elevated temperatures, simulating space environments.

Methodology:

- Sample Preparation: A known mass of HNS (e.g., 2.5 g) is placed in a glass test tube connected to a manometer.
- System Setup: The sample tube is evacuated to a specified pressure. The apparatus, such as the STABIL 20, is used in accordance with standards like STANAG 4556.[10][15][16]
- Test Conditions: The sample is heated in a constant temperature bath (e.g., 100°C or higher) for an extended period (e.g., 40 hours or more).[15]
- Data Collection: The volume of gas evolved from the decomposition of the HNS is measured by the change in pressure in the manometer over time.
- Acceptance Criteria: The total volume of evolved gas should not exceed a specified limit (e.g., 1-2 cm³/g) to be considered stable for aerospace applications.[17]

Impact Sensitivity Test (Drop-Weight Method)

Objective: To determine the sensitivity of HNS to initiation by impact.

Methodology:

- Apparatus: A drop-weight impact tester (e.g., ERL Type 12) is used. This consists of a guided weight that can be dropped from varying heights onto a striker pin in contact with the explosive sample.[18]

- Sample Preparation: A small, measured amount of HNS (e.g., 35-40 mg) is placed on an anvil, often on a piece of fine-grit sandpaper.[19][20]
- Test Procedure: A 2.5 kg weight is dropped from a predetermined height. The outcome (initiation or no initiation) is recorded, often detected by an audible report captured by a microphone.[18]
- Data Analysis (Bruceton Method): A series of trials are conducted, with the drop height adjusted based on the previous result (up for no-go, down for a go). The data is then statistically analyzed to determine the 50% probability height (H_{50}), which is the height from which the weight is expected to cause initiation in 50% of the trials.[19]

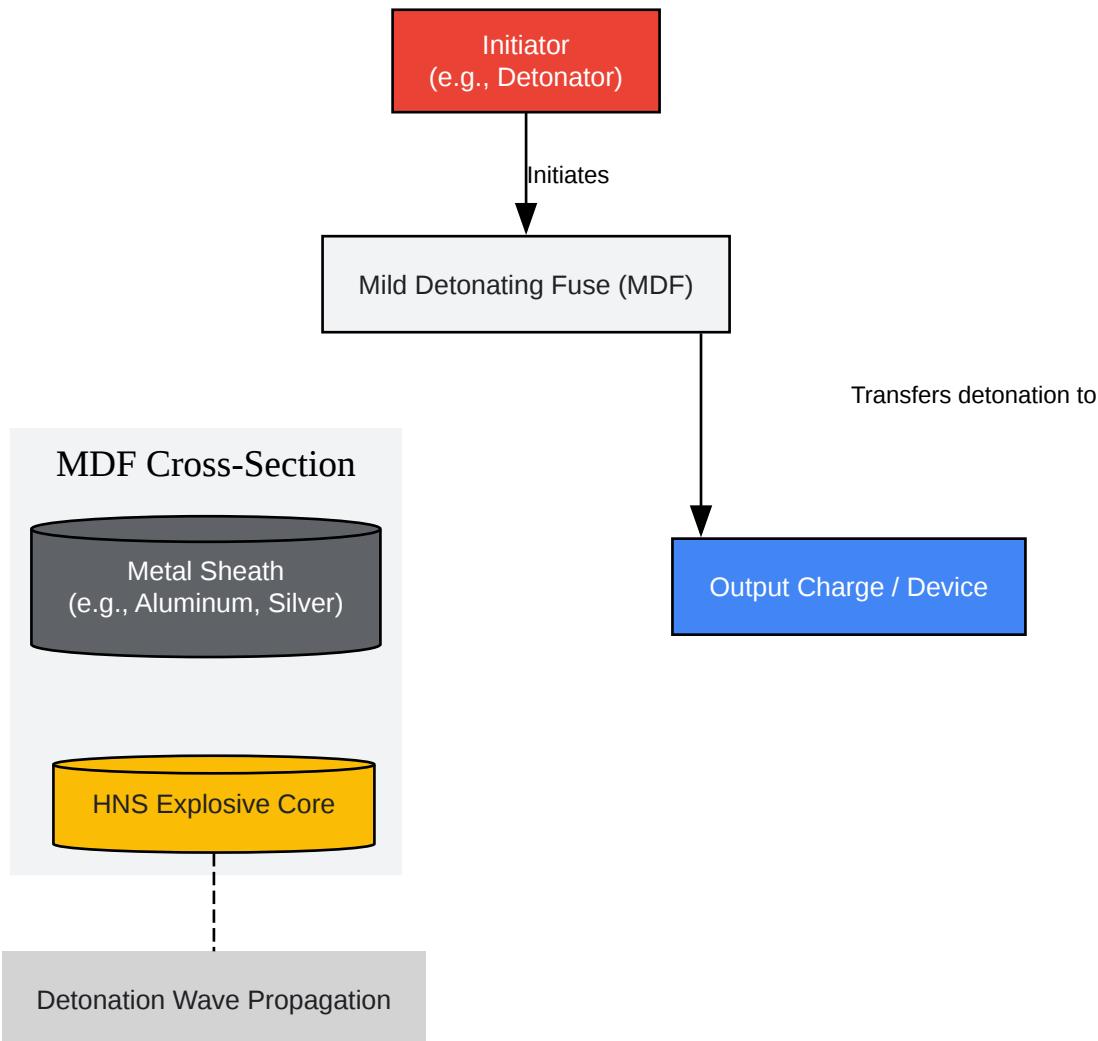
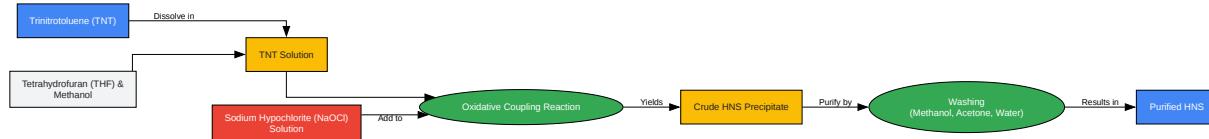
Electrostatic Discharge (ESD) Sensitivity Test

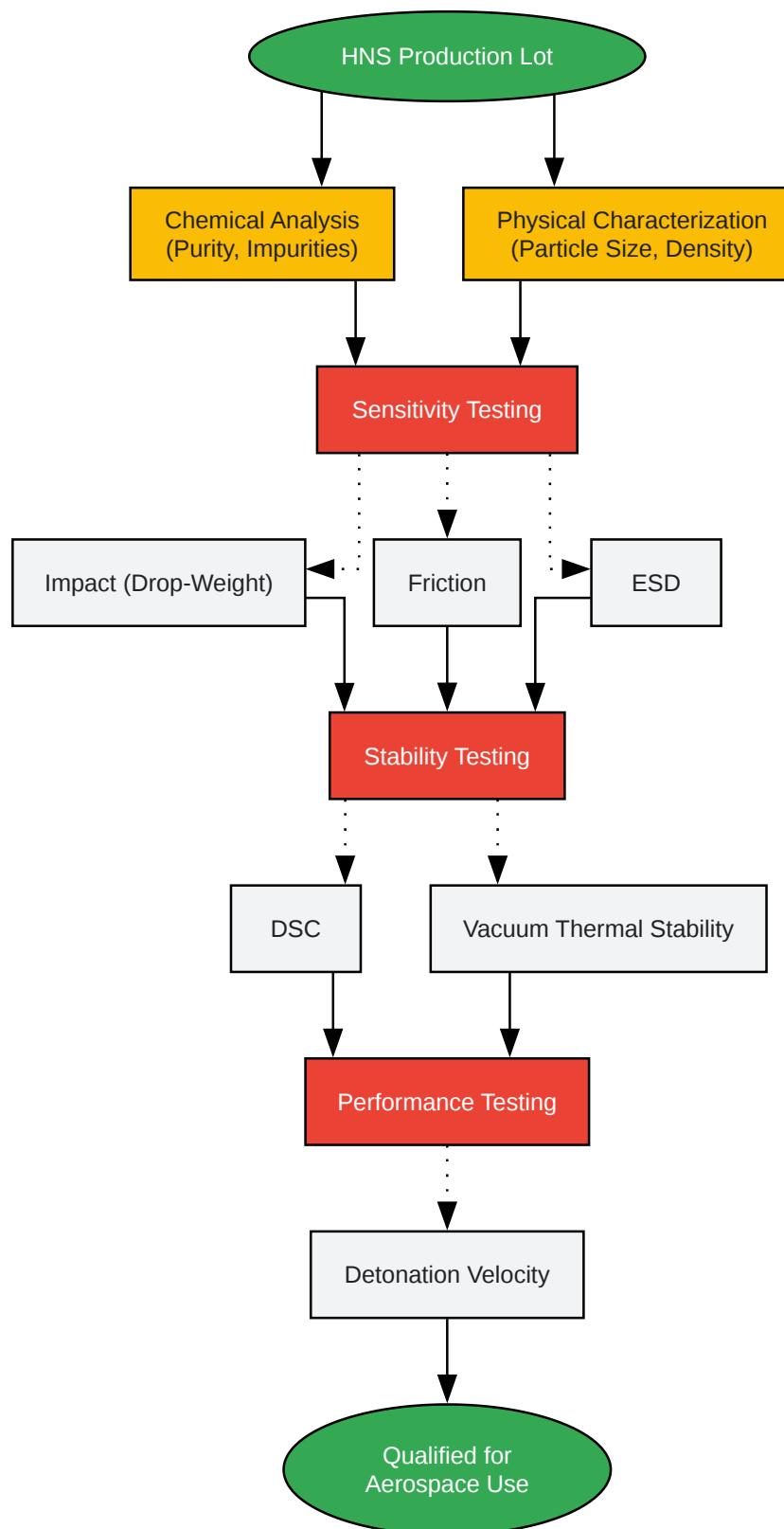
Objective: To evaluate the susceptibility of HNS to initiation from an electrostatic discharge, a critical safety parameter for handling and in electronic systems.

Methodology:

- Test Models: The Human Body Model (HBM) is a commonly used model for testing. This simulates a discharge from a person touching the material. The model typically uses a 100 pF capacitor and a 1.5 kΩ resistor.[21][22][23]
- Procedure: The HNS sample is placed in the test fixture. The capacitor is charged to a specific voltage and then discharged through the resistor into the sample.
- Testing Levels: The test is performed at increasing voltage levels until initiation occurs or the maximum required voltage is reached without initiation.
- Analysis: The ESD sensitivity is reported as the voltage at which initiation occurs. For HNS, this value is very high, indicating its insensitivity.[3]

Detonation Velocity Measurement



Objective: To measure the steady-state detonation velocity of HNS, a key performance parameter.


Methodology:

- **Test Setup:** A cylindrical charge of HNS of a specific diameter and length is prepared. Ionization probes or fiber optic pins are placed at precise intervals along the length of the charge.
- **Initiation:** The explosive charge is initiated at one end by a detonator.
- **Data Acquisition:** As the detonation wave propagates along the charge, it triggers the probes in sequence. The time of arrival of the detonation wave at each probe is recorded with high precision.
- **Calculation:** The detonation velocity is calculated by dividing the known distance between probes by the measured time interval. Photonic Doppler Velocimetry (PDV) can also be used for a continuous velocity record.[\[24\]](#)[\[25\]](#)[\[26\]](#)

Visualizations

HNS Synthesis via the Shipp Process

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5023386A - Production of hexanitrostilbene (HNS) - Google Patents [patents.google.com]
- 2. NASA-STD-7003 A NASA TECHNICAL PYROSHOCK TEST CRITERIA [everyspec.com]
- 3. publications.drdo.gov.in [publications.drdo.gov.in]
- 4. scribd.com [scribd.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Active Seismic Experiment - Wikipedia [en.wikipedia.org]
- 7. [PDF] Age Life Evaluation of Space Shuttle Crew Escape System Pyrotechnic Components Loaded With Hexanitrostilbene (HNS) | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. klabs.org [klabs.org]
- 10. eurolab.net [eurolab.net]
- 11. osti.gov [osti.gov]
- 12. lpi.usra.edu [lpi.usra.edu]
- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vti.mod.gov.rs [vti.mod.gov.rs]
- 16. Vacuum Stability Tester STABIL [ozm.cz]
- 17. osti.gov [osti.gov]
- 18. digital.library.unt.edu [digital.library.unt.edu]
- 19. pubs.acs.org [pubs.acs.org]

- 20. s3.amazonaws.com [s3.amazonaws.com]
- 21. hisco.com [hisco.com]
- 22. aeroelectric.com [aeroelectric.com]
- 23. Human-body model - Wikipedia [en.wikipedia.org]
- 24. osti.gov [osti.gov]
- 25. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 26. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Hexanitrostilbene (HNS) in Space and Aerospace Missions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7817115#application-of-hns-in-space-missions-and-aerospace>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com